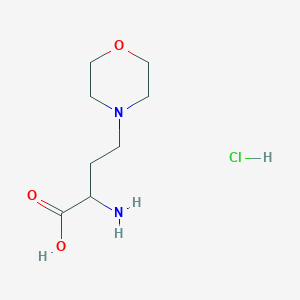
2-Amino-4-morpholinobutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-morpholinobutanoic acid hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is often used as a pharmaceutical analytical impurity and has applications in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-morpholinobutanoic acid hydrochloride typically involves the reaction of morpholine with a suitable butanoic acid derivative under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as recrystallization and purification to ensure the final product meets the required standards for pharmaceutical and analytical use .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-morpholinobutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-Amino-4-morpholinobutanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical formulations and as an impurity standard in drug testing.
Industry: Applied in the production of various chemical products and as a quality control standard.
Mechanism of Action
The mechanism of action of 2-Amino-4-morpholinobutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or analytical effect .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-morpholinobutanoic acid: Similar in structure but without the hydrochloride group.
4-Morpholinobutanoic acid: Lacks the amino group but shares the morpholine and butanoic acid components.
Uniqueness
2-Amino-4-morpholinobutanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in pharmaceutical and analytical research .
Properties
Molecular Formula |
C8H17ClN2O3 |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
2-amino-4-morpholin-4-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O3.ClH/c9-7(8(11)12)1-2-10-3-5-13-6-4-10;/h7H,1-6,9H2,(H,11,12);1H |
InChI Key |
IAZSYUZJJDJUFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















